2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate
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Overview
Description
2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate is a complex organic compound with significant applications in various fields. This compound is characterized by its long-chain fatty acid structure, which includes hydroxyl and ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate typically involves the esterification of ricinoleic acid. One common method includes the reaction of ricinoleic acid with propylene glycol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions, such as temperature and pressure control, can enhance yield and purity. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or amines.
Scientific Research Applications
2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate has several scientific research applications:
Chemistry: Used in the synthesis of biodegradable polymers and as a monomer for polyanhydrides.
Biology: Studied for its biocompatibility and potential use in drug delivery systems.
Medicine: Investigated for its ability to form biocompatible and biodegradable drug carriers.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate involves its interaction with biological membranes and enzymes. The hydroxyl and ester groups facilitate its incorporation into lipid bilayers, enhancing its ability to deliver drugs to specific targets. The compound’s biodegradability ensures that it can be broken down into non-toxic byproducts .
Comparison with Similar Compounds
Similar Compounds
Ricinoleic Acid: A precursor in the synthesis of 2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate.
12-Hydroxyoctadec-9-enoic Acid: Another hydroxylated fatty acid with similar properties.
Polyhydroxyalkanoates: Biodegradable polymers with similar applications in drug delivery and biocompatibility.
Uniqueness
This compound is unique due to its specific combination of hydroxyl and ester groups, which provide it with distinct chemical reactivity and biocompatibility. Its ability to form biodegradable polymers and its potential in drug delivery systems make it a valuable compound in scientific research .
Properties
CAS No. |
56414-56-3 |
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Molecular Formula |
C39H72O6 |
Molecular Weight |
637.0 g/mol |
IUPAC Name |
2-(12-hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C39H72O6/c1-4-6-8-22-28-36(40)30-24-18-14-10-12-16-20-26-32-38(42)44-34-35(3)45-39(43)33-27-21-17-13-11-15-19-25-31-37(41)29-23-9-7-5-2/h18-19,24-25,35-37,40-41H,4-17,20-23,26-34H2,1-3H3 |
InChI Key |
OMERZWZBMKPVFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O |
Origin of Product |
United States |
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